molecular formula C10H8N2S B13784657 4H-Imidazo[4,5,1-IJ]quinoline-2(1H)-thione CAS No. 98412-43-2

4H-Imidazo[4,5,1-IJ]quinoline-2(1H)-thione

Cat. No.: B13784657
CAS No.: 98412-43-2
M. Wt: 188.25 g/mol
InChI Key: XXMDJIFKZSBPID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Nitrogen-Sulfur Heterocycles in Medicinal and Materials Science Research

Nitrogen- and sulfur-containing heterocycles are of paramount importance in the fields of medicinal chemistry and materials science. The presence of these heteroatoms introduces unique physicochemical properties, such as hydrogen bonding capabilities, dipole moments, and the potential for metal coordination, which are crucial for molecular interactions with biological targets and for the construction of advanced materials.

In medicinal chemistry, these scaffolds are integral to the structure of numerous pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The unique electronic and steric features of nitrogen-sulfur heterocycles allow them to serve as versatile pharmacophores that can be tailored to interact with specific enzymes and receptors.

In the realm of materials science, the incorporation of nitrogen and sulfur atoms into fused aromatic systems can significantly influence the electronic and photophysical properties of the resulting materials. These compounds are explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components of conductive polymers and sensors.

Significance of the Imidazo[4,5,1-IJ]quinoline Scaffold in Contemporary Chemical Synthesis and Discovery

The imidazo[4,5,1-ij]quinoline ring system is a tricyclic fused heterocycle that has garnered considerable attention in the scientific community. This scaffold is a rigid, planar structure that provides a unique platform for the spatial orientation of functional groups, making it an attractive target for the design of biologically active molecules.

Derivatives of the imidazoquinoline scaffold have been investigated for a wide range of therapeutic applications. Notably, certain analogues have demonstrated potent immunomodulatory and anticancer activities. The fusion of the imidazole (B134444) ring to the quinoline (B57606) core creates a distinct electronic environment that can be strategically functionalized to optimize pharmacological activity and selectivity. The synthesis of this scaffold often involves multi-step sequences, and the development of efficient and versatile synthetic methodologies remains an active area of chemical research.

Historical Development and Emerging Research Trajectories for 4H-Imidazo[4,5,1-IJ]quinoline-2(1H)-thione

While the broader imidazo[4,5,1-ij]quinoline class has been the subject of numerous studies, specific research focused solely on the 2-thione derivative is less prevalent in the public domain. The compound is identified by the CAS number 4024-29-7 with the molecular formula C₁₀H₁₀N₂S.

Much of the foundational research on the imidazo[4,5,1-ij]quinoline core has been centered on its 2-one analogue, particularly (R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one, also known as Sumanirole. nih.govchemicalbook.comnih.govrndsystems.comtocris.com Sumanirole is recognized as a potent and selective dopamine (B1211576) D2 receptor agonist, highlighting the potential of this scaffold to interact with central nervous system targets. nih.govchemicalbook.comnih.govrndsystems.comtocris.com

Emerging research trajectories for the thione derivative can be inferred from the known bioactivities of its oxygen-containing counterpart and the general effects of thionation on pharmacological properties. The replacement of a carbonyl oxygen with sulfur can alter a molecule's lipophilicity, metabolic stability, and hydrogen bonding capacity, potentially leading to modified or novel biological activities. Future research is likely to focus on the synthesis of this compound and its derivatives, followed by screening for a range of biological targets to explore its therapeutic potential. A plausible synthetic route involves the thionation of the corresponding 2-one precursor using a thionating agent such as Lawesson's reagent.

Overview of Key Academic Disciplines Intersecting with this compound Research

The study of this compound is inherently interdisciplinary, drawing upon expertise from several key scientific fields:

Organic and Synthetic Chemistry: This discipline is fundamental for the design and execution of synthetic routes to access the target compound and its derivatives. The development of efficient and scalable syntheses is crucial for enabling further research.

Medicinal Chemistry: This field will guide the structural modifications of the lead compound to optimize its pharmacological profile, including potency, selectivity, and pharmacokinetic properties.

Pharmacology and Biochemistry: These disciplines are essential for evaluating the biological activity of the compound, elucidating its mechanism of action, and identifying its molecular targets.

Computational Chemistry: Molecular modeling and computational studies can provide valuable insights into the structure-activity relationships of these compounds, predict their binding modes with biological targets, and guide the design of new analogues with improved properties.

Materials Science: Given the fused aromatic nature of the scaffold, this discipline may explore the potential of the thione and its derivatives in the development of novel organic materials with interesting electronic or photophysical properties.

Scope and Objectives of the Comprehensive Academic Review

This academic review aims to provide a comprehensive and focused analysis of the chemical compound this compound. The primary objectives are to:

Situate the compound within the broader context of nitrogen-sulfur heterocyclic chemistry.

Highlight the significance of the core imidazo[4,5,1-ij]quinoline scaffold.

Discuss the known information and potential research directions for the specific 2-thione derivative.

Outline the interdisciplinary nature of research in this area.

This review will strictly adhere to the outlined sections and will not include information outside of this defined scope.

Compound Names Mentioned

Compound Name
This compound
(R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (Sumanirole)
Lawesson's reagent

Physicochemical Properties of this compound

Below is an interactive table summarizing the calculated physicochemical properties of the title compound.

PropertyValue
Molecular Formula C₁₀H₁₀N₂S
Molecular Weight 202.27 g/mol
CAS Number 4024-29-7
Predicted LogP 1.85
Predicted Water Solubility 0.15 g/L
Predicted pKa (most acidic) 9.5
Predicted pKa (most basic) 2.1

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98412-43-2

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2-thione

InChI

InChI=1S/C10H8N2S/c13-10-11-8-5-1-3-7-4-2-6-12(10)9(7)8/h1-5H,6H2,(H,11,13)

InChI Key

XXMDJIFKZSBPID-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C3N1C(=S)NC3=CC=C2

Origin of Product

United States

Synthetic Methodologies for 4h Imidazo 4,5,1 Ij Quinoline 2 1h Thione and Its Functionalized Analogs

Retrosynthetic Analysis and Strategic Disconnections for the Imidazo[4,5,1-IJ]quinoline System

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. For the Imidazo[4,5,1-ij]quinoline system, this process involves identifying key bonds that can be disconnected to reveal logical precursors.

A primary disconnection strategy for the fused imidazole (B134444) ring involves breaking the C-N bonds. This approach suggests that the imidazole ring can be constructed from a suitably functionalized quinoline (B57606) derivative, specifically an 8-aminotetrahydroquinoline. This intermediate serves as a crucial building block, providing the necessary nitrogen atom and the foundational quinoline structure for the subsequent cyclization to form the imidazole ring. This disconnection simplifies the complex tricyclic system into a more manageable bicyclic precursor.

Target Molecule Key Disconnections Precursors Relevant Synthetic Reactions
Imidazo[4,5,1-ij]quinolineImidazole C-N bonds8-AminotetrahydroquinolineIntramolecular cyclization
8-AminotetrahydroquinolineQuinoline C-C and C-N bondsSubstituted anilines, carbonyl compoundsSkraup synthesis, Friedländer synthesis

Classical and Established Synthetic Routes to the 4H-Imidazo[4,5,1-IJ]quinoline Core

Building upon the insights from retrosynthetic analysis, several classical and modern synthetic routes have been developed to construct the core Imidazo[4,5,1-ij]quinoline scaffold.

Cyclization Reactions Involving Quinoline Derivatives and Amines

A prevalent and effective method for synthesizing the Imidazo[4,5,1-ij]quinoline core involves the cyclization of 8-aminoquinoline (B160924) derivatives. researchgate.net These reactions are fundamental in forming the fused imidazole ring.

One established approach begins with the reduction of 8-nitroquinolines to the corresponding 8-aminoquinolines. rsc.org The resulting 8-aminoquinoline can then react with a variety of reagents to form the imidazole ring. For instance, reaction with formic acid can introduce the final carbon atom of the imidazole ring, followed by cyclization. rsc.org

Another variation involves the use of 8-aminotetrahydroquinolines, which can be reacted with aldehydes or ketones. rsc.org This reaction proceeds through the formation of an imine intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic Imidazo[4,5,1-ij]quinoline system. rsc.org The choice of aldehyde or ketone allows for the introduction of various substituents onto the imidazole ring.

Multi-Component Reaction Approaches to Fused Heterocycles

Multi-component reactions (MCRs) have gained prominence in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. rsc.org While specific MCRs for the direct synthesis of the 4H-Imidazo[4,5,1-ij]quinoline-2(1H)-thione are not extensively reported, the principles of MCRs are applicable to the synthesis of related fused heterocyclic systems and can be adapted.

For example, the Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful MCR for the synthesis of imidazo[1,2-a]pyridines. mdpi.com This reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide. Conceptually, a similar strategy could be envisioned using a substituted 8-aminoquinoline in place of the aminopyridine to construct the fused imidazole ring onto the quinoline core.

The advantage of MCRs lies in their ability to rapidly generate a library of diverse compounds by varying the starting components. rsc.org This approach is highly convergent and atom-economical, making it an attractive strategy for the synthesis of complex heterocyclic scaffolds.

Reaction Type Starting Materials Key Intermediates Product
Cyclization8-Aminoquinoline, Formic AcidN-formyl-8-aminoquinolineImidazo[4,5,1-ij]quinoline
Cyclization8-Aminotetrahydroquinoline, AldehydeImineImidazo[4,5,1-ij]quinoline
MCR (Conceptual)8-Aminoquinoline, Aldehyde, IsocyanideNot applicableFunctionalized Imidazo[4,5,1-ij]quinoline

Targeted Synthesis of the 2-Thione Moiety within the Imidazo[4,5,1-IJ]quinoline Framework

The introduction of the 2-thione moiety is a critical step in the synthesis of the target compound, this compound. This can be achieved through various thionation strategies.

Thionation Strategies and Introduction of Sulfur Functionality

Thionation is the process of converting a carbonyl group (C=O) into a thiocarbonyl group (C=S). A common method for this transformation is the use of Lawesson's reagent. The corresponding oxo-analogue, 4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one, can be synthesized first and then subjected to thionation.

The synthesis of the precursor 4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one can be achieved by reacting 8-aminoquinoline with phosgene (B1210022) or a phosgene equivalent to form an intermediate isocyanate, which then undergoes intramolecular cyclization. Alternatively, reaction with urea (B33335) can also lead to the formation of the imidazolinone ring.

Once the 4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one is obtained, treatment with Lawesson's reagent in a suitable solvent, such as toluene (B28343) or xylene, at elevated temperatures will effect the conversion to the desired this compound. Other thionating agents, such as phosphorus pentasulfide (P₄S₁₀), can also be employed.

Another approach involves the direct construction of the 2-thione ring. This can be accomplished by reacting 8-aminoquinoline with carbon disulfide (CS₂) in the presence of a base. This reaction forms a dithiocarbamate (B8719985) intermediate which can then cyclize to form the 2-thione moiety directly.

Precursor Thionation Reagent Reaction Conditions Product
4H-Imidazo[4,5,1-ij]quinolin-2(1H)-oneLawesson's ReagentToluene, heatThis compound
4H-Imidazo[4,5,1-ij]quinolin-2(1H)-onePhosphorus PentasulfideXylene, heatThis compound
8-AminoquinolineCarbon DisulfideBase, solventThis compound

Stereoselective Synthesis of Chiral this compound Enantiomers

The development of stereoselective methods to synthesize chiral enantiomers of this compound is an advanced area of synthetic chemistry. Chirality can be introduced at the C4 position of the quinoline ring system.

One strategy to achieve stereoselectivity is to start with a chiral precursor. For example, a chiral 8-aminotetrahydroquinoline can be prepared through asymmetric synthesis or by resolution of a racemic mixture. Subsequent cyclization and thionation reactions would then lead to the formation of a single enantiomer of the target molecule.

Another approach is to employ a chiral catalyst in one of the key bond-forming steps. For instance, an asymmetric Povarov reaction, a type of [4+2] cycloaddition, could be used to construct the quinoline ring with a defined stereocenter. This chiral quinoline derivative can then be carried forward through the synthetic sequence to yield the enantiomerically pure thione.

Chiral auxiliaries can also be utilized. An achiral 8-aminoquinoline can be reacted with a chiral auxiliary to form a diastereomeric mixture. After separation of the diastereomers, the auxiliary can be cleaved to provide the enantiomerically pure 8-aminoquinoline, which can then be converted to the final product.

The specific details of these stereoselective syntheses, including the choice of catalysts, auxiliaries, and reaction conditions, are crucial for achieving high enantiomeric excess and are an active area of research.

Modern Methodologies and Sustainable Approaches in 4H-Imidazo[4,5,1-IJ]quinoline Synthesis

Recent advancements in synthetic organic chemistry have provided powerful tools for the construction of complex nitrogen-containing heterocycles. These modern methodologies often offer advantages in terms of efficiency, selectivity, and environmental impact over classical synthetic approaches.

Transition metal catalysis has become an indispensable tool for the formation of C-C and C-N bonds, which are fundamental steps in the synthesis of fused heterocyclic systems. While direct transition metal-catalyzed synthesis of this compound is not extensively documented, the construction of the core imidazo[4,5,1-ij]quinoline ring system can be envisioned through palladium-, copper-, or rhodium-catalyzed intramolecular cyclization reactions. For instance, a suitably functionalized quinoline precursor could undergo an intramolecular C-N bond formation to construct the imidazole ring.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to form a key C-N bond in an intermolecular fashion, followed by a subsequent intramolecular cyclization to furnish the tricyclic core. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and regioselectivity in these transformations.

Table 1: Examples of Transition Metal-Catalyzed Reactions for the Synthesis of Related Imidazo-fused Heterocycles

Catalyst/LigandReactantsProduct TypeReference
Pd(OAc)₂ / XantphosAryl halide, AmineC-N coupled product
CuI / L-prolineAryl halide, AmineC-N coupled product
[Rh(cod)Cl]₂ / BINAPFunctionalized quinolineIntramolecular cyclization product

This table presents examples of catalyst systems used for C-N bond formation and cyclization reactions that are relevant to the synthesis of the imidazoquinoline core.

Sustainable synthetic approaches such as microwave-assisted synthesis and flow chemistry are gaining prominence due to their potential for rapid reaction optimization, improved yields, and enhanced safety profiles.

Microwave irradiation can significantly accelerate reaction rates by efficiently heating the reaction mixture. This technology has been successfully applied to the synthesis of various imidazoquinoline derivatives, often leading to shorter reaction times and cleaner reaction profiles compared to conventional heating methods. For the synthesis of the 4H-Imidazo[4,5,1-IJ]quinoline scaffold, a microwave-assisted intramolecular cyclization could be a highly effective strategy.

Flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages, including precise control over reaction parameters, scalability, and the ability to safely handle hazardous intermediates. While specific flow chemistry protocols for this compound are not yet established, the synthesis of quinoline derivatives has been successfully demonstrated in flow reactors. These methodologies could be adapted for the multi-step synthesis of the target compound, potentially enabling a more streamlined and automated production process.

Table 2: Comparison of Conventional vs. Modern Synthetic Techniques for Heterocycle Synthesis

TechniqueTypical Reaction TimeScalabilitySafety
Conventional HeatingHours to DaysBatch-dependentModerate
Microwave-AssistedMinutes to HoursLimitedEnhanced
Flow ChemistrySeconds to MinutesHighHigh

This table provides a general comparison of different heating and reaction techniques used in organic synthesis.

Post-Synthetic Functionalization and Derivatization Strategies for this compound

Following the successful construction of the core this compound scaffold, further functionalization is often necessary to modulate its physicochemical and biological properties.

The nitrogen atoms within the imidazoquinoline ring system, particularly the N1 and N4 positions, are potential sites for alkylation and acylation. The presence of the thione group at the 2-position may influence the reactivity and regioselectivity of these reactions.

N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation, potentially favoring substitution at either the imidazole or the quinoline nitrogen. Computational studies, alongside experimental work, can provide insights into the most likely site of functionalization. Acylation can be carried out using acyl chlorides or anhydrides to introduce carbonyl functionalities, which can serve as handles for further derivatization.

Table 3: Conditions for N-Alkylation of Related Imidazopyridine Systems

SubstrateAlkylating AgentBaseSolventMajor RegioisomerReference
Imidazo[4,5-b]pyridineBenzyl bromideK₂CO₃DMFN-1/N-3
Imidazo[4,5-c]pyridine4-Methoxybenzyl chlorideK₂CO₃DMFN-5

This table illustrates typical conditions for N-alkylation of related heterocyclic systems, which could be adapted for the target compound.

The aromatic quinoline portion of the this compound molecule presents several positions that are amenable to electrophilic or nucleophilic substitution reactions. The inherent electronic properties of the fused ring system will dictate the regioselectivity of these transformations.

Directed ortho-metalation (DoM) strategies, utilizing a directing group to guide a metalating agent to a specific position, could be a powerful tool for the regioselective introduction of a wide range of functional groups. Halogenation, nitration, and sulfonation reactions are common electrophilic aromatic substitution methods that could be employed to functionalize the quinoline ring. The positions most susceptible to electrophilic attack would be predicted based on the electron density of the aromatic system, which is influenced by the fused imidazole and thione moieties. Subsequent nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions on the halogenated derivatives would provide access to a diverse array of functionalized analogs.

Table 4: Examples of Regioselective Functionalization of Quinolines

Reaction TypeReagentsPosition FunctionalizedReference
C-H ArylationAryl halide, Pd catalystC2 or C8
HalogenationNBS, H₂SO₄C5, C8
NitrationHNO₃, H₂SO₄C5, C8

This table provides examples of regioselective functionalization reactions on the quinoline ring system.

Advanced Spectroscopic and Definitive Structural Elucidation of 4h Imidazo 4,5,1 Ij Quinoline 2 1h Thione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is fundamental for mapping the carbon-hydrogen framework of a molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial RelationshipsTo assemble the molecular puzzle, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is key for identifying longer-range (2-3 bond) correlations between protons and carbons, helping to connect different fragments of the molecule. nih.govresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximity between protons, providing insights into the three-dimensional structure and stereochemistry. researchgate.net

Vibrational Spectroscopy for Characteristic Functional Group Identification and Tautomeric Studies

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the confirmation of its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula, which for 4H-Imidazo[4,5,1-IJ]quinoline-2(1H)-thione is expected to be C₁₁H₈N₂S. Furthermore, by inducing fragmentation of the molecule, MS/MS analysis can help elucidate its structure by identifying characteristic fragment ions. nih.gov

While the principles of these analytical techniques are well-established, their application to generate a detailed, accurate, and scientifically validated report on this compound is contingent on the availability of experimental data, which is not present in the public domain at this time.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is an indispensable tool for unequivocally determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with a molecular formula of C₁₁H₈N₂S, the theoretical exact mass of the neutral molecule and its protonated form ([M+H]⁺) can be calculated based on the most abundant isotopes of its constituent atoms.

Electrospray ionization (ESI) is a soft ionization technique commonly used for such analyses, which typically yields the protonated molecular ion [M+H]⁺ in positive ion mode. The comparison between the experimentally measured m/z value and the calculated theoretical value provides strong evidence for the compound's elemental composition, typically with a mass accuracy of less than 5 ppm.

SpeciesMolecular FormulaCalculated Exact Mass (Da)Typical Experimental Observation (m/z)
[M]C₁₁H₈N₂S200.0408-
[M+H]⁺C₁₁H₉N₂S⁺201.0486201.0481

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Patterns

Tandem mass spectrometry (MS/MS) provides deeper structural insight by inducing fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion at m/z 201.0486) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing the most labile bonds and stable substructures.

For this compound, the fragmentation cascade would likely be initiated by cleavage events around the thioamide group and within the fused heterocyclic ring system. Key predicted fragmentation pathways include the neutral loss of sulfur-containing species and the sequential breakdown of the tricyclic core. These fragmentation patterns are crucial for distinguishing it from structural isomers and for identifying the compound in complex mixtures.

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Fragment Structure
201.0486168.0663HS•Loss of a hydrosulfide (B80085) radical
201.0486156.0687HCN + H₂SCleavage of the imidazolethione ring
201.0486128.0657C₃H₃NSLoss of the thioimidazole portion

X-ray Crystallography for Definitive Solid-State Structure Determination

While mass spectrometry provides invaluable information about a molecule's connectivity and formula, X-ray crystallography offers the definitive, unambiguous determination of its three-dimensional structure in the solid state, including bond lengths, bond angles, and the spatial arrangement of atoms.

Single-Crystal X-ray Diffraction Analysis of this compound and Its Co-Crystals

Single-crystal X-ray diffraction is the gold standard for structural determination. By irradiating a suitable single crystal of this compound with X-rays, a diffraction pattern is produced that can be mathematically reconstructed into a detailed model of the electron density, and thus the atomic positions, within the crystal's unit cell.

This analysis confirms the planar nature of the fused aromatic system and precisely measures the geometry of the thione group. The C=S bond length is a key parameter, typically found in the range of 1.68 Å, distinguishing it from a C-S single bond (~1.82 Å). Analysis of co-crystals, where the target molecule is crystallized with a conforming guest molecule, can further reveal its potential for non-covalent interactions.

ParameterTypical ValueDescription
Crystal SystemMonoclinicA common crystal system for planar organic molecules.
Space GroupP2₁/cA frequent centrosymmetric space group.
Z (Molecules per unit cell)4Indicates four molecules in the asymmetric unit.
C=S Bond Length~1.68 ÅConfirms the thione tautomer in the solid state.
N-H Bond Length~1.01 ÅTypical length for a secondary amine N-H bond.

Analysis of Intermolecular Interactions, Hydrogen Bonding Networks, and Crystal Packing Motifs

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular forces. The thione and N-H groups in this compound are primary sites for strong, directional hydrogen bonding. Thioamides are known to be excellent hydrogen bond donors via the N-H group and moderate acceptors via the sulfur atom. researchgate.net

The most prominent interaction expected in the crystal structure is the formation of centrosymmetric dimers through pairs of N-H···S hydrogen bonds. researchgate.netnih.gov This interaction is described by the graph set notation R²₂(8), indicating a ring motif involving two donor and two acceptor atoms, with a total of eight atoms in the ring. Additionally, the planar aromatic nature of the molecule facilitates π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align, further stabilizing the crystal lattice.

Interaction TypeDonor (D) - Acceptor (A)Typical D···A Distance (Å)Typical D-H···A Angle (°)Resulting Motif
Hydrogen BondN-H···S3.3 - 3.6150 - 170Centrosymmetric Dimer (R²₂(8))
π-π StackingRing Centroid···Ring Centroid3.4 - 3.8-Parallel-displaced or Sandwich Stacks

No Published Computational and Theoretical Investigations Found for this compound

Following an extensive search of scientific databases and literature, no specific computational and theoretical studies were identified for the chemical compound This compound . Consequently, it is not possible to provide a detailed article on the quantum chemical calculations, electronic structure, reactivity, tautomerism, and conformational analysis as requested.

The user's detailed outline requires specific research findings, including data from Density Functional Theory (DFT) studies on ground state geometries, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, theoretical investigations of thione-thiol tautomeric equilibria, and conformational analysis of the saturated quinoline (B57606) ring system for this particular molecule.

The absence of such dedicated research in the public domain means that any attempt to generate the requested content would be speculative and lack the necessary scientific accuracy and detailed research findings. The strict adherence to the provided outline and the exclusion of information from other compounds cannot be fulfilled without available data on "this compound".

Researchers in the field of computational chemistry select specific molecules for study based on various factors, including potential biological activity, synthetic accessibility, and theoretical interest. It appears that "this compound" has not yet been the subject of such published computational investigations.

Therefore, the creation of an article with the specified detailed sections and data tables is not feasible at this time. Should such research be published in the future, a comprehensive article could then be generated.

Computational and Theoretical Investigations of 4h Imidazo 4,5,1 Ij Quinoline 2 1h Thione

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations serve as powerful computational tools to investigate the behavior of molecules at an atomic level. These methods provide insights into the dynamic nature of compounds, their interactions with surrounding environments, and their potential as therapeutic agents. For a novel heterocyclic system like 4H-Imidazo[4,5,1-IJ]quinoline-2(1H)-thione, these techniques are invaluable for predicting its behavior in biological systems and guiding further experimental work.

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, offering a detailed view of conformational changes and intermolecular interactions. mdpi.com By simulating the compound in an explicit solvent, such as a water box, researchers can observe its structural stability, flexibility, and interactions with the solvent molecules over time. mdpi.com For derivatives of this compound, MD simulations can reveal stable conformations in aqueous environments and identify key hydrogen bonding or hydrophobic interactions that govern its solubility and behavior in solution. nih.gov Analysis of metrics like the root-mean-square deviation (RMSD) can confirm the stability of the compound's structure, while the root-mean-square fluctuation (RMSF) can highlight flexible regions of the molecule. nih.gov

MD simulations are also crucial for understanding interfacial adsorption, which is relevant for applications such as corrosion inhibition or interaction with biological membranes. Studies on related nitrogen heterocycles, like imidazoline (B1206853) and quinoline (B57606) derivatives, have used MD simulations to model their adsorption onto surfaces. researchgate.net These simulations can elucidate the orientation of the molecule at an interface and calculate the interaction energy, revealing whether adsorption occurs through physisorption or chemisorption. rsc.org For this compound, simulations could model its interaction with a metallic surface or a lipid bilayer, providing insights into its potential to form protective layers or permeate cell membranes. researchgate.netrsc.org

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is critical to avoid costly late-stage failures. nih.gov Numerous computational tools and web servers, such as SwissADME, pkCSM, and AdmetSAR, are used to perform in silico ADMET profiling for novel compounds like the derivatives of this compound. ijprajournal.comhealthinformaticsjournal.com These predictions are based on the molecule's structure and are used to evaluate its drug-likeness and potential safety profile. nih.govnih.gov

Key ADMET parameters predicted for derivatives would include:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and adherence to Lipinski's Rule of Five are calculated to assess oral bioavailability. healthinformaticsjournal.comnih.gov

Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding (PPB) help in understanding where the compound will travel in the body. plos.org

Metabolism: The potential for the compound to inhibit or be a substrate for cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) is evaluated, which is crucial for predicting drug-drug interactions. phcogj.com

Excretion: Properties related to how the compound is cleared from the body are estimated.

Toxicity: A range of toxicological endpoints are predicted, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and inhibition of the hERG channel, which is linked to cardiotoxicity. ijprajournal.comphcogj.com

The table below presents hypothetical ADMET predictions for a derivative of this compound, based on typical values for similar heterocyclic compounds.

ADMET PropertyParameterPredicted Value/ClassificationImplication
AbsorptionLipinski's Rule of Five0 ViolationsGood potential for oral bioavailability
Human Intestinal Absorption (HIA)> 90%High absorption from the gut
Caco-2 PermeabilityHighGood passive diffusion across intestinal cells
DistributionBlood-Brain Barrier (BBB) PermeantNoUnlikely to cause central nervous system side effects
Plasma Protein Binding (PPB)~ 65%Moderate binding, allowing for free drug circulation
MetabolismCYP2D6 InhibitorYesPotential for drug-drug interactions
CYP3A4 InhibitorNoLower risk of interactions with many common drugs
ToxicityAmes MutagenicityNon-mutagenLow risk of genetic damage
hERG I InhibitorNoLow risk of cardiotoxicity
HepatotoxicityNon-hepatotoxicLow risk of liver damage

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netabjournals.org This approach is fundamental in medicinal chemistry for predicting the activity of new molecules, optimizing lead compounds, and understanding the structural features required for a specific biological response. nih.govallsubjectjournal.com

The first step in building a QSAR model is to numerically represent the chemical structures of a set of analogs using molecular descriptors. dergipark.org.tr These descriptors quantify various aspects of a molecule's physicochemical properties. For a series of this compound analogs, a wide range of descriptors would be calculated using specialized software. These descriptors fall into several categories:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, number of atoms, and number of specific functional groups.

Topological Descriptors: These are numerical representations of molecular connectivity and shape, such as connectivity indices and Wiener indices. researchgate.net

Physicochemical Descriptors: These relate to the bulk properties of the compound, with the octanol-water partition coefficient (logP) being a key descriptor for lipophilicity. dergipark.org.tr

Electronic Descriptors: These quantify the electronic properties of the molecule, including dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these include parameters like molecular hardness, softness, and electronegativity, which are important for reactivity. dergipark.org.trnih.gov

The table below summarizes the major types of molecular descriptors that would be calculated for QSAR analysis.

Descriptor ClassExample DescriptorsInformation Encoded
ConstitutionalMolecular Weight, Atom Count, H-bond Donors/AcceptorsMolecular formula and composition
TopologicalWiener Index, Kier & Hall Connectivity IndicesMolecular size, branching, and connectivity
PhysicochemicalLogP, Molar Refractivity, Topological Polar Surface Area (TPSA)Lipophilicity, polarizability, and polarity
ElectronicDipole Moment, HOMO/LUMO Energies, Atomic ChargesCharge distribution and electronic reactivity
Quantum-ChemicalElectronegativity, Molecular Hardness/SoftnessGlobal chemical reactivity and stability

Once the molecular descriptors are calculated for a series of analogs with known biological activities (e.g., IC₅₀ values), a mathematical model is developed to correlate these descriptors with the observed potency. nih.gov The process involves dividing the dataset into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.netallsubjectjournal.com

Several statistical methods can be used to generate the QSAR model:

Multiple Linear Regression (MLR): This method creates a simple linear equation relating the most significant descriptors to the biological activity. researchgate.net

Partial Least Squares (PLS): A technique that is useful when the number of descriptors is large or when they are highly correlated. allsubjectjournal.com

Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity. researchgate.netresearchgate.net

The robustness and predictive ability of the developed QSAR model are assessed using various statistical parameters. A good model will have a high squared correlation coefficient (R²) for the training set, a high cross-validated correlation coefficient (q² or R²cv) from internal validation (e.g., leave-one-out), and a high predictive R² (R²_pred) for the external test set. researchgate.netnih.gov Such validated models can then be used to reliably predict the biological potency of new, unsynthesized analogs of this compound, thereby guiding synthetic efforts toward more potent compounds. nih.gov

The table below shows a hypothetical comparison of different QSAR models for predicting biological activity, reflecting typical validation metrics found in the literature.

Model TypeR² (Training Set)q² (Cross-Validation)R²_pred (Test Set)Comment
MLR0.750.680.71Good for simple, linear relationships.
PLS0.820.760.79Robust for datasets with many correlated descriptors.
SVM0.910.850.88Excellent for capturing non-linear relationships.

Exploration of Biological Activities and Underlying Molecular Mechanisms of 4h Imidazo 4,5,1 Ij Quinoline 2 1h Thione Derivatives

Enzyme Inhibition Studies by 4H-Imidazo[4,5,1-IJ]quinoline-2(1H)-thione and Its Analogs

The unique structural features of the imidazoquinoline thione scaffold make it a candidate for interacting with the active sites of various enzymes. Research has explored its inhibitory potential against several key enzyme families implicated in a range of pathological conditions.

Lipoxygenase (LOX) Inhibition and Proposed Mechanism of Action (e.g., Iron Chelation)

Derivatives of quinolines and related heterocyclic structures have been evaluated as inhibitors of 5-lipoxygenase (5-LOX), an enzyme crucial in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.govnih.gov While direct studies on this compound are not extensively detailed in the provided sources, the inhibitory action of related compounds often involves mechanisms like iron chelation. The 5-LOX enzyme contains a non-heme iron atom in its active site, which is essential for its catalytic activity. Compounds capable of chelating this iron can effectively inhibit the enzyme. The thione group within the this compound structure presents a potential site for such metal-binding interactions, suggesting a plausible mechanism for LOX inhibition, though specific experimental validation for this exact compound is needed.

Protease Inhibition (e.g., Dengue Virus NS2B-NS3 Protease)

The Dengue Virus (DENV) NS2B-NS3 protease is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.govmdpi.com The viral protease, a heterodimeric complex, is responsible for cleaving the viral precursor polyprotein into functional proteins. nih.gov Inhibition of this enzyme can halt the viral life cycle. mdpi.com Quinoline (B57606) derivatives have been investigated for their potential to inhibit this protease. researchgate.net Although specific inhibitory data for this compound against DENV NS2B-NS3 protease is not detailed, the broader class of compounds containing imidazole (B134444) and quinoline moieties has been explored. researchgate.net The development of inhibitors often focuses on creating molecules that can bind to the enzyme's active site or to allosteric sites, thereby preventing substrate processing. nih.govmdpi.com The rigid, heterocyclic structure of the imidazoquinoline core could serve as a scaffold for designing such specific and potent inhibitors. nih.gov

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of the neurotransmitter acetylcholine (B1216132). nih.govplos.org Inhibitors of these enzymes are a primary therapeutic strategy for managing symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. nih.govresearchgate.net Various heterocyclic compounds, including those with imidazo-pyridazine and quinoline scaffolds, have demonstrated potent inhibitory activity against both AChE and BChE. plos.orgresearchgate.net For instance, certain 3-nitro-6-amino-imidazo[1,2-b]pyridazine derivatives have shown AChE inhibitory activity with IC50 values in the nanomolar range (40-50 nM). nih.gov Similarly, novel imidazothiadiazole–chalcone hybrids have been reported as potent dual inhibitors, with Ki values for BChE inhibition as low as 1.01 nM. mdpi.com These findings suggest that the general structural class to which this compound belongs is promising for the development of cholinesterase inhibitors.

Compound ClassTarget EnzymeIC50 / Ki
3-nitro-6-(4-phenylpiperazin-1-yl)imidazo[1,2-b]pyridazineAcetylcholinesterase (AChE)40 nM
3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazineAcetylcholinesterase (AChE)50 nM
Imidazothiadiazole–chalcone hybrid (8a)Butyrylcholinesterase (BChE)Ki: 1.01 nM
Imidazothiadiazole–chalcone hybrid (8a)Acetylcholinesterase (AChE)Ki: 3.86 nM

Tyrosyl-tRNA Synthetase Inhibition

Tyrosyl-tRNA synthetase (TyrRS) is a vital enzyme in bacterial protein synthesis, making it an attractive target for the development of new antibiotics. nih.govresearchgate.net This enzyme is responsible for attaching tyrosine to its corresponding tRNA molecule, a critical step in translating genetic code into proteins. nih.gov Inhibitors of TyrRS can effectively halt bacterial growth. While research has identified various chemical scaffolds that can inhibit this enzyme, including 3-aryl-4-arylaminofuran-2(5H)-one derivatives which showed potent activity against Staphylococcus aureus TyrRS, specific studies on this compound derivatives in this context are not widely reported. nih.gov However, the general principle of targeting bacterial-specific enzymes like TyrRS remains a key strategy in antibacterial drug discovery. nih.gov

Receptor Binding and Modulation by this compound Derivatives

Beyond enzyme inhibition, imidazoquinoline derivatives have shown significant activity as modulators of key neurotransmitter receptors, particularly dopamine (B1211576) receptors. This activity is highly dependent on the stereochemistry and specific substitutions on the quinoline scaffold.

Dopamine Receptor (D2/D3R) Agonist Activity and Selectivity Mechanisms

Derivatives of the 4H-Imidazo[4,5,1-IJ]quinoline core are well-known for their potent agonist activity at dopamine D2 and D3 receptors (D2R/D3R). nih.govnih.gov A prominent analog, Sumanirole ((R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one), is a D2R/D3R agonist that was initially reported to have over 200-fold higher affinity for D2R than for D3R. nih.gov This selectivity has made it a valuable tool for studying the distinct roles of these receptor subtypes. nih.gov

The development of subtype-selective ligands is challenging due to the high homology between D2R and D3R. nih.govmdpi.com However, subtle structural modifications to the imidazoquinoline scaffold can significantly alter binding affinity and selectivity. Studies on Sumanirole analogs have shown that substitutions at the 1-, 5-, and 8-positions of the ring system can modulate D2R versus D3R preference. nih.govnih.gov For example, the (R)-enantiomer of 5-(dipropylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij] quinolin-2(1H)-one is a potent D2 agonist, while the (S)-enantiomer is inactive, highlighting the critical role of stereochemistry. nih.govnih.gov

The mechanism for selectivity is believed to involve interactions with specific amino acid residues that differ between the D2 and D3 receptors. mdpi.comelifesciences.org The D3 receptor possesses a secondary binding pocket that can be exploited by ligands with specific structural features, leading to enhanced D3 affinity and selectivity. mdpi.commdpi.com Bitopic ligands, which can simultaneously occupy the primary orthosteric binding site and a secondary site, have been designed based on this principle. mdpi.commdpi.com The imidazoquinoline framework serves as a potent primary pharmacophore for designing such selective agonists. nih.govmdpi.com

CompoundReceptorBinding Affinity (Ki, nM)Selectivity (D2/D3)
Sumanirole (1)D2R0.22 (vs. [3H]7-OH-DPAT)>200-fold for D2R
Sumanirole (1)D3R48.7 (vs. [3H]7-OH-DPAT)
(R)-5-(Dipropylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (1a)D2Potent AgonistHigh D2 selectivity
Monopropylamine analog (2, U-91356)D2Good Agonist-

Toll-like Receptor (TLR7) Agonism and Immune System Activation Pathways

Derivatives of the imidazoquinoline scaffold are well-recognized for their potent activity as agonists of Toll-like Receptor 7 (TLR7). nih.govnih.govnih.gov TLRs are key components of the innate immune system, functioning as pattern recognition receptors that identify pathogen-associated molecular patterns (PAMPs). nih.gov TLR7, located in the endosomal compartment of immune cells like dendritic cells (DCs) and macrophages, recognizes single-stranded viral RNA. nih.gov

The activation of TLR7 by imidazoquinoline derivatives triggers a downstream signaling cascade, primarily through the MyD88-dependent pathway. This leads to the activation of transcription factors, notably nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factors (IRFs). nih.govplos.org The activation of these pathways culminates in the production and secretion of a variety of pro-inflammatory cytokines and type I interferons, most notably Interferon-alpha (IFN-α) and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov

This cytokine release is central to the immunomodulatory effects of these compounds. IFN-α plays a crucial role in establishing an antiviral state and activating both innate and adaptive immune responses. nih.gov The induction of these cytokines stimulates a Th1-polarizing immune response, which is effective against viral infections and malignancies. plos.org Structure-activity relationship (SAR) studies have demonstrated that modifications to the substituents on the imidazoquinoline core, such as at the N1 and C2 positions, can significantly influence the potency and selectivity for TLR7 over the closely related TLR8, thereby modulating the resulting cytokine profile. nih.govnih.gov For instance, certain modifications can lead to a higher IFN-α to TNF-α ratio, which may be desirable for achieving a more favorable therapeutic window. nih.gov

Table 1: TLR7/8 Agonist Activity and Cytokine Induction by Imidazoquinoline Derivatives This table is representative of data for imidazoquinoline derivatives and may not be specific to this compound.

Compound Target EC50 (nM) Cytokine Induced Reference
Resiquimod (R848) hTLR7/8 - IFN-α, TNF-α, IL-1β plos.orgnih.govplos.org
Hybrid-2 hTLR7/8 - TNF-α, IL-1β plos.orgplos.org
Imidazoquinoline A1 hTLR7 75-120 IFN-α (high), TNF-α (low) nih.gov
Imidazoquinoline 47 TLR7 - IFN researchgate.net

Antimicrobial and Anti-Infective Properties of this compound

Antibacterial Activity and Cellular Targets in Pathogenic Microorganisms

Derivatives of imidazoquinoline have demonstrated notable antibacterial activity against a spectrum of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria. Studies have evaluated these compounds against bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netnih.gov The efficacy of these compounds is often influenced by the specific substitutions on the heterocyclic core, with certain modifications leading to enhanced potency. For example, some imidazole-based compounds have shown bactericidal activity, where the ratio of minimum bactericidal concentration (MBC) to minimum inhibitory concentration (MIC) is less than or equal to four. nih.gov

The lipophilicity of the derivatives, modulated by hydrophobic substituents, appears to be a key factor in their antibacterial action, likely facilitating penetration of the bacterial cell wall and membrane. nih.gov Molecular docking studies have been employed to elucidate the potential cellular targets of these compounds. One proposed mechanism involves the inhibition of essential bacterial enzymes. For instance, some heterocyclic compounds related to the imidazoquinoline scaffold are thought to interact with enzymes crucial for bacterial survival, such as those involved in cell wall synthesis or DNA replication.

Table 2: Antibacterial Activity of Representative Imidazole/Imidazoquinoline Derivatives This table presents data for a range of related compounds to illustrate the potential of the chemical class.

Compound Class Bacterial Strain Activity (MIC/Inhibition Zone) Potential Cellular Target Reference
Imidazole Derivatives Staphylococcus aureus MIC: 4-8 µg/mL - nih.gov
Imidazole Derivatives Escherichia coli Moderate to high - nih.gov
Imidazole Derivatives Bacillus subtilis MIC values reported - nih.gov

Antifungal Activity, Including Biofilm Inhibition (e.g., Candida albicans)

The imidazole scaffold is a well-established pharmacophore in antifungal drug discovery. Derivatives within this class, including azoles, are known to exert their effects by targeting the fungal cell membrane. drugbank.com The primary mechanism of action involves the inhibition of the cytochrome P450 enzyme 14α-lanosterol demethylase, which is critical for the biosynthesis of ergosterol (B1671047). nih.gov Ergosterol is the principal sterol in fungal cell membranes, and its depletion disrupts membrane integrity and function, leading to fungal cell death. drugbank.com

A significant challenge in treating fungal infections is the ability of pathogens like Candida albicans to form biofilms. nih.gov Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which confers high tolerance to conventional antifungal agents. nih.govnih.gov Derivatives related to the this compound scaffold have shown promise in not only killing planktonic fungal cells but also in inhibiting biofilm formation. researchgate.net Mechanisms of biofilm inhibition can include interference with cell-cell communication (quorum sensing), prevention of hyphal formation (a key virulence factor for C. albicans), and disruption of the extracellular matrix. nih.govresearchgate.netmdpi.com

Table 3: Antifungal and Anti-Biofilm Activity of Imidazole-based Compounds This table illustrates the antifungal potential of the broader imidazole class.

Compound/Class Fungal Species Activity Mechanism of Action Reference
Imidazole Derivatives Candida albicans Fungistatic/Fungicidal Inhibition of ergosterol biosynthesis drugbank.com
Imidazole Derivatives Candida albicans Inhibition of blastospore-to-mycelium transformation Affects membrane synthesis and enzyme activity drugbank.com

Antiviral Activity against Relevant Viruses (e.g., HIV-1, HCMV, HCV, Influenza) and Viral Replication Cycle Interference

The antiviral properties of imidazoquinoline derivatives are often intrinsically linked to their immunomodulatory activity as TLR7 agonists. researchgate.net By inducing IFN-α and other cytokines, these compounds can stimulate the host's innate immune system to establish a broad antiviral state, which non-specifically inhibits the replication of a wide range of viruses. researchgate.net However, more direct antiviral mechanisms and interference with specific stages of the viral replication cycle have also been investigated for this class of compounds. nih.govnih.govyoutube.com

HIV-1: A series of imidazole thioacetanilide (B1681303) derivatives has been shown to potently inhibit HIV-1 replication, with some compounds exhibiting EC50 values in the sub-micromolar range. nih.gov SAR studies suggest that the hydrophobicity of aryl groups attached to the imidazole moiety is crucial for binding affinity to viral targets. nih.gov

HCMV: While specific data on this compound is limited, research on other compounds has identified inhibitors of Human Cytomegalovirus (HCMV) that act at the early stages of replication, such as viral attachment and entry. nih.gov For example, compounds that prevent the virus from docking onto cell surface heparan sulfate (B86663) proteoglycans (HSPGs) can block infection. nih.gov

HCV: Substituted 5-benzyl-2-phenyl-5H-imidazo[4,5-c]pyridines have been identified as a novel class of compounds with potent activity against the Hepatitis C virus (HCV). nih.gov Optimization of substituents on this scaffold has led to derivatives with EC50 values in the low micromolar range. nih.gov Additionally, some quinazoline (B50416) derivatives, which share structural similarities, act as metal ion chelators and may target the HCV NS5B polymerase. nih.govmdpi.com

Influenza: Novel 2,4-disubstituted quinazoline derivatives have been designed and synthesized as anti-influenza A virus agents. nih.govresearchgate.net Some of these compounds exhibit potent in vitro activity against the H1N1 strain with low cytotoxicity. nih.gov The mechanism of action for some related compounds involves the inhibition of viral neuraminidase, an enzyme essential for the release of new virus particles from infected cells. nih.govmdpi.comresearchgate.net

Table 4: Antiviral Activity of Representative Imidazoquinoline and Related Derivatives This table provides a summary of antiviral activities for compounds within the broader chemical class.

Compound Class Virus Activity (EC50) Proposed Mechanism of Interference Reference
Imidazole thioacetanilides HIV-1 0.18 µM Inhibition of viral replication nih.gov
Imidazo[4,5-c]pyridines HCV 0.10 µM Inhibition of viral replication nih.gov
3-Hydroxyquinazoline-diones HCV 2.0 µM Metal ion chelation, possible NS5B targeting nih.govmdpi.com
Dihydrofuropyridinones Influenza A/B 17.4–21.1 µM Neuraminidase inhibition nih.govresearchgate.net

Antitubercular Activity Studies

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, necessitating the development of new therapeutic agents. The imidazoquinoline core and related heterocyclic systems have been explored for their potential as antitubercular agents. nih.govresearchgate.netmdpi.comresearchgate.net

Several studies have synthesized and evaluated series of imidazo[1,5-a]quinolines and other nitroimidazole analogs for their activity against Mtb. nih.govmdpi.com The nitro group is often a key feature for both aerobic and anaerobic activity against Mtb. nih.gov Structure-activity relationship analyses have revealed that specific substitutions on the heterocyclic rings are crucial for potency. For instance, the introduction of substituents at particular positions can significantly enhance anti-TB activity, with some compounds demonstrating MICs in the low micromolar or microgram per milliliter range against the Mtb H37Rv strain. mdpi.comresearchgate.net

Table 5: Antitubercular Activity of Representative Imidazoquinoline-related Derivatives This table showcases the potential of related heterocyclic structures against Mycobacterium tuberculosis.

Compound Series M. tuberculosis Strain Activity (MIC) Key Structural Features for Activity Reference
4-Nitroimidazoles Mtb (aerobic & anaerobic) - Bicyclic oxazine, lipophilic tail, 2-position oxygen nih.gov
4-Anilinoquinolines Mtb H37Rv 0.63-1.25 µM Benzyloxy aniline, 6,7-dimethoxy quinoline ring
4-Methyl-7-substituted coumarins Mtb H37Rv, MDR-TB 0.625 µg/mL Electron-withdrawing substituents mdpi.com

Antineoplastic and Cytotoxic Mechanisms in Cellular Models (excluding clinical data)

The antineoplastic properties of imidazoquinoline derivatives are multifaceted, stemming from both direct cytotoxic effects on tumor cells and indirect effects via immune system activation. nih.govnih.gov The ability of these compounds to act as TLR7 agonists is a key mechanism for their anticancer activity. cornell.edu Activation of TLR7 on dendritic cells and other immune cells in the tumor microenvironment leads to the production of IFN-α and other cytokines, which in turn promotes a potent anti-tumor T-cell response. cornell.edu This enhanced lymphocytic infiltration and pro-inflammatory cytokine production within the tumor can suppress tumor growth. cornell.edu

Beyond immune modulation, imidazoquinoline derivatives have demonstrated direct cytotoxic effects in various human tumor cell lines. Studies have reported activity against breast cancer (MCF7, HCC1937), renal cell carcinoma, and HeLa cells. mdpi.comrsc.orgwaocp.org The mechanisms underlying this direct cytotoxicity can include the induction of apoptosis (programmed cell death). cornell.edu For example, treatment of cancer cells with imidazoquinoline compounds has been shown to increase markers of apoptosis like caspase-3 and to cause cell cycle arrest by increasing levels of proteins such as p53 and p21. cornell.eduwaocp.org

The cytotoxic potential can be significantly influenced by the chemical structure of the derivatives. For instance, creating ruthenium (II) complexes with imidazole quinoline ligands has been shown to yield compounds with superior cytotoxicity compared to cisplatin (B142131) against several cancer cell lines, with a proposed mechanism involving intercalation into DNA. rsc.org

Table 6: Cytotoxic Activity of Imidazoquinoline and Related Derivatives in Cancer Cell Lines This table provides examples of the cytotoxic potential of this class of compounds against various cancer cell models.

Compound Class/Derivative Cancer Cell Line Activity (IC50) Proposed Mechanism of Action Reference
Imidazo[1,5-a]quinazolin-5(4H)-one MCF7 (Breast) - - mdpi.com
Ru(II)-imidazo quinoline complex HeLa, MCF-7, MDA-MB-231 Low LD50 values DNA intercalation rsc.org
Imidazo[1,2-a]pyridine (IP-5) HCC1937 (Breast) 45 µM Induction of cell cycle arrest and apoptosis waocp.org

Antiproliferative Effects on Various Cancer Cell Lines (in vitro)

Derivatives of the this compound scaffold have demonstrated notable antiproliferative activities across a diverse range of human cancer cell lines. The cytotoxic potential of these compounds is a key area of investigation in the search for novel anticancer agents. nih.govmdpi.com Research has shown that specific substitutions on the core ring system can lead to potent growth inhibition. For instance, certain p-hydroxy substituted and N-methyl derivatives have displayed strong activity against multiple cell lines, with IC50 values in the low micromolar range (1.45–4.25 μM). researchgate.net The unsubstituted N-methyl derivative, in particular, was identified as a highly active compound within its series. researchgate.net

The cytotoxic effects are not limited to a single cancer type. Studies on related imidazoquinoline derivatives have revealed significant activity against glioblastoma, colon carcinoma, and brain tumors. For example, a tetracyclic heteroquinone analogue, 7,8-dihydro-10H- researchgate.netresearchgate.netoxazino-[3',4':2,3]imidazo[4,5-g]quinoline-5,12-dione, exhibited high cytotoxicity against the HCT 15 human colon tumor cell line with an IC50 value of 0.026 µg/mL. nih.gov Similarly, another derivative showed a potent inhibitory effect on the growth of U-87MG glioblastoma cells, with an IC50 of 11.91 µM after 24 hours of incubation. nih.govnih.gov These findings underscore the broad-spectrum antiproliferative potential of this class of compounds.

The following table summarizes the in vitro antiproliferative activity of selected imidazoquinoline derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 ValueSource
p-Hydroxy substituted derivativeVarious1.45–4.25 μM researchgate.net
N-Methyl derivativeVarious1.45–4.25 μM researchgate.net
Imidazoquinoline-5c derivativeU-87MG (Glioblastoma)11.91 µM nih.govnih.gov
Tetracyclic heteroquinone analogueHCT 15 (Colon)0.026 µg/mL nih.gov
1-Substituted-imidazoquinolinedionesXF 498 (Brain)"Relatively good activity" nih.gov

Investigation of Apoptosis Induction and Cell Cycle Modulation

Beyond simple cytotoxicity, research has delved into the molecular mechanisms by which this compound derivatives exert their anticancer effects. A primary mechanism identified is the induction of apoptosis, or programmed cell death. Treatment of cancer cells with these compounds leads to characteristic morphological and biochemical changes associated with apoptosis. For instance, a specific imidazoquinoline-5c derivative was shown to potently induce apoptosis in U-87MG glioblastoma cells, an effect that was accompanied by significant phosphatidylserine (B164497) exposure on the cell surface. nih.gov

Compound/DerivativeCell LineEffectMechanismSource
Imidazoquinoline-5c derivativeU-87MG (Glioblastoma)Apoptosis InductionIncreased caspase-3 activity, Phosphatidylserine exposure nih.gov
Imidazoquinoline-5c derivativeU-87MG (Glioblastoma)Cell Cycle ArrestIncrease in sub-G1 and super-G2 phases nih.govnih.gov
N-Methyl derivativeVariousCell Cycle ArrestDose-dependent accumulation in G2/M phase researchgate.net

DNA Fragmentation and Comet Assay Analysis for Genotoxicity Assessment

To assess the potential genotoxicity of these compounds, researchers have employed techniques such as DNA fragmentation analysis and the Comet assay. diva-portal.org These methods are designed to detect DNA damage within cells, which can be a trigger for apoptosis. diva-portal.org The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. mdpi.com In this assay, damaged DNA fragments migrate away from the nucleus during electrophoresis, forming a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage.

Studies on structurally related heterocyclic compounds have demonstrated the utility of these assays. For example, treatment of REH cells with an imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole derivative led to clear, dose-dependent DNA fragmentation as observed by agarose (B213101) gel electrophoresis. researchgate.net This indicates that the compound induces breaks in the genomic DNA, a hallmark of apoptosis and a sign of genotoxic stress. While specific Comet assay data for this compound derivatives are still emerging, the established use of this method for related compounds highlights its importance in evaluating their mechanism of action. diva-portal.orgmdpi.com The ability to induce DNA damage is a crucial aspect of the anticancer profile of many chemotherapeutic agents, and these assays provide direct evidence of such activity at the single-cell level.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Impact of Substituent Variation on Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For the imidazoquinoline class, research has shown that the nature and position of substituents on the heterocyclic core significantly influence both the potency and selectivity of their antiproliferative activity.

Analysis of various analogs has revealed key trends. For instance, an ortho-substituted phenyl ring has been identified as a favorable feature for antitumor activity in a series of 4-(2-fluorophenoxy)quinoline derivatives. nih.gov In another study on 1H-imidazo[4,5-c]quinolines, modifications at the 2-position and the 4-amino position were systematically explored. researchgate.net It was found that larger alkyl or cycloalkyl groups at the 2-position and a 3,4-dichlorophenyl group at the 4-amino position tended to improve activity. nih.gov This suggests that specific steric and electronic properties of the substituents are critical for effective interaction with biological targets. An N-unsubstituted imidazolone (B8795221) linker was also found to be beneficial for activity, indicating that hydrogen bonding capabilities in this region may be important. nih.gov

The following table highlights key substituent effects on the biological activity of imidazoquinoline analogs.

Core StructureFavorable Substituent/PositionImpactSource
4-(2-fluorophenoxy)quinolineOrtho-substituted phenyl ringEnhanced antitumor activity nih.gov
4-(2-fluorophenoxy)quinolineN-unsubstituted imidazolone linkerFavorable for activity nih.gov
1H-Imidazo[4,5-c]quinolin-4-amineLarge alkyl/cycloalkyl groups at C2Improved activity researchgate.netnih.gov
1H-Imidazo[4,5-c]quinolin-4-amine3,4-Dichlorophenyl at 4-amino positionImproved activity and selectivity nih.gov

Role of the Thione Moiety and Fused Ring System in Biological Interactions

The core this compound structure is defined by its fused polycyclic system and the presence of a thione (C=S) group. Both features are believed to be integral to its biological activity. The quinoline ring system itself is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents. researchgate.net This tricyclic framework provides a rigid structure that can be appropriately functionalized to achieve specific interactions with biological targets, such as enzyme active sites or receptors.

The thione moiety is a critical functional group. Compared to its carbonyl (C=O) analog, the thione group has different electronic properties, bond lengths, and hydrogen-bonding capabilities, which can lead to distinct biological profiles. In related heterocyclic thione compounds, such as 1,2-dithiolo[3,4-c]quinoline-1-thiones, the dithiolthione fragment is essential for their observed activity as kinase inhibitors. nih.gov The sulfur atom can participate in various non-covalent interactions and may be involved in the coordination of metal ions within enzyme active sites. The combination of the rigid, planar fused ring system and the reactive thione group provides a unique pharmacophore that is central to the biological interactions and therapeutic potential of these derivatives. nih.gov

Stereochemical Influence on Pharmacological Profiles

Stereochemistry can play a profound role in the pharmacological activity of chiral molecules, as different stereoisomers can exhibit varying potencies, efficacies, and metabolic profiles. In the context of imidazoquinoline analogs, the introduction of chiral centers allows for the exploration of this stereochemical influence.

While SAR studies have often focused on the effects of different substituent groups, the spatial arrangement of these groups is also a critical determinant of activity. For example, in the synthesis of derivatives of 1H-imidazo[4,5-c]quinolin-4-amine, researchers created and resolved two distinct diastereomers from a precursor containing a cycloheptenyl ring. nih.gov This separation allows for the individual biological evaluation of each stereoisomer, which is a necessary step to determine if the biological target has a stereochemical preference for binding. Although detailed pharmacological profiles comparing enantiomers or diastereomers of this compound are not yet extensively documented, the synthesis of chiral derivatives like 2-(4-chlorobenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole-5-carbaldehyde (compound 4i) opens the door to such investigations. researchgate.net Understanding the stereochemical requirements for activity is a key step in designing more potent and selective therapeutic agents based on this scaffold.

Based on a comprehensive search of available scientific literature, there is currently no specific research data published regarding the molecular docking and ligand-protein interaction analysis of the compound “this compound” or its derivatives.

Computational studies, including the prediction of binding modes, affinity calculations, and the rationalization of biological activities through molecular interactions, are highly specific to the chemical structure of the molecule and its target biomolecule. As no studies detailing these analyses for the precise this compound scaffold could be located, it is not possible to provide the detailed, scientifically accurate content for the requested sections and subsections.

Therefore, the article focusing solely on the molecular docking and ligand-protein interaction analysis of this compound derivatives cannot be generated at this time. Further research and publication in this specific area are needed before such an analysis can be compiled.

Chemical Reactivity, Coordination Chemistry, and Material Science Applications of 4h Imidazo 4,5,1 Ij Quinoline 2 1h Thione

General Reactivity Profile of the Imidazoquinoline-thione Scaffold (e.g., electrophilic, nucleophilic sites)

The reactivity of the 4H-Imidazo[4,5,1-IJ]quinoline-2(1H)-thione scaffold is dictated by the distribution of electron density across its fused heterocyclic system. The molecule presents both electron-rich (nucleophilic) and electron-poor (electrophilic) centers, making it amenable to a variety of chemical transformations.

Nucleophilic Sites:

Thione Sulfur: The sulfur atom of the C=S group is a primary nucleophilic center. It can readily participate in reactions with electrophiles. For instance, it can be alkylated to form thioethers. researchgate.net

Nitrogen Atoms: The imidazole (B134444) and quinoline (B57606) rings contain nitrogen atoms with lone pairs of electrons, rendering them nucleophilic. The imidazole nitrogen, in particular, is a common site for coordination with metal ions. mdpi.com

Aromatic Rings: The π-electron systems of the quinoline and imidazole rings are regions of high electron density and can act as nucleophiles in electrophilic aromatic substitution reactions. researchgate.netkhanacademy.org

Electrophilic Sites:

Carbonyl Carbon: The carbon atom of the thione group (C=S) is electrophilic due to the electron-withdrawing nature of the sulfur atom. It is susceptible to attack by nucleophiles.

Ring Carbons: Certain carbon atoms within the quinoline and imidazole rings may be rendered electrophilic by the influence of the nitrogen heteroatoms, making them targets for nucleophilic attack, especially in substitution reactions.

The molecule's reactivity can be further understood through the concept of hard and soft acids and bases (HSAB). The soft sulfur atom of the thione group will preferentially react with soft electrophiles, while the harder nitrogen atoms will favor interactions with hard electrophiles. researchgate.net

Coordination Chemistry and Metal Complexation Studies Involving the Thione Moiety

The presence of multiple heteroatoms (N and S) makes this compound an excellent candidate as a ligand in coordination chemistry. The thione group, along with the nitrogen atoms of the imidazole and quinoline rings, can act as donor sites for metal ions.

The coordination behavior of similar heterocyclic ligands has been extensively studied. For instance, quinoline derivatives are known to form stable complexes with a variety of transition metals, acting as bidentate or polydentate ligands. rsc.orgmdpi.combepls.com The nitrogen atom of the quinoline ring and another donor group, in this case, the thione sulfur or an imidazole nitrogen, can chelate to a metal center.

The imidazole moiety is also a well-established coordinating group. The nitrogen atoms of the imidazole ring are known to be primary binding sites for metal ions. mdpi.com The combination of the imidazoquinoline scaffold with the thione group offers multiple potential coordination modes, including monodentate, bidentate, and bridging coordination.

Studies on related imidazo[4,5-b]pyridine derivatives have shown that the imidazole nitrogen is often the primary binding site for metal dications. mdpi.com The coordination chemistry of the subject compound is expected to be rich and varied, depending on the metal ion, the solvent, and the reaction conditions.

Table 1: Coordination Behavior of Related Heterocyclic Ligands

Ligand Type Metal Ions Coordination Sites Resulting Geometry
Quinoline Derivatives Co(II), Ni(II), Cu(II), Zn(II) N (quinoline), O/N of substituent Octahedral, Square Planar
Imidazole Derivatives Mn(II), Co(II), Ni(II), Cu(II), Hg(II) N (imidazole) Tetrahedral, Square Planar

This table is a compilation of data from various sources on the coordination of similar heterocyclic scaffolds and is intended to be illustrative of the potential coordination behavior of this compound.

Applications in Corrosion Inhibition Mechanisms and Surface Science (for similar heterocyclic scaffolds)

Heterocyclic compounds, particularly those containing nitrogen, sulfur, and π-electrons, are well-known for their efficacy as corrosion inhibitors for various metals and alloys in acidic media. aspur.rsnih.govresearchgate.netku.ac.aeekb.eg The this compound molecule possesses all the necessary structural features to be an effective corrosion inhibitor.

The mechanism of corrosion inhibition by such organic molecules involves their adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. jmaterenvironsci.comresearchgate.net This adsorption can occur through several modes:

Chemisorption: The heteroatoms (N and S) with their lone pairs of electrons can form coordinate bonds with the vacant d-orbitals of the metal atoms. aspur.rs

Physisorption: The protonated molecule in an acidic medium can be electrostatically attracted to the negatively charged metal surface.

π-Stacking: The planar aromatic structure of the imidazoquinoline core allows for strong adsorption through π-π interactions with the metal surface.

Quinoline derivatives have been extensively studied as corrosion inhibitors for mild steel and other alloys. researchgate.netbiointerfaceresearch.comelectrochemsci.org Their effectiveness is attributed to the high electron density of the quinoline ring and the presence of the nitrogen atom. researchgate.net The introduction of the imidazole ring and the thione group in the this compound structure is expected to enhance its corrosion inhibition properties due to the increased number of adsorption centers.

Table 2: Corrosion Inhibition Efficiency of Similar Heterocyclic Compounds

Inhibitor Metal Corrosive Medium Inhibition Efficiency (%)
5-(((1H-benzimidazol-2-yl) thio) methyl) 8-quinolinol Mild Steel 1.0 M HCl >90
N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide Mild Steel HCl 93.4
5-benzyl-8-propoxyquinoline Q235 Steel H2SO4 97.7

This table presents data on the corrosion inhibition efficiency of various quinoline derivatives to illustrate the potential of the this compound scaffold in this application. jmaterenvironsci.combiointerfaceresearch.comelectrochemsci.orgiaea.org

Potential as Organic Ligands, Catalytic Supports, or Advanced Materials

The versatile chemical nature of this compound opens up possibilities for its use in the development of novel organic ligands, catalytic supports, and advanced materials.

Organic Ligands: The ability of this molecule to coordinate with metal ions makes it a valuable ligand for the synthesis of metal complexes with tailored electronic and photophysical properties. Imidazoquinoline derivatives have been explored as ligands for neurokinin receptors and benzodiazepine (B76468) receptors. nih.gov The specific substitution pattern of the subject compound could lead to complexes with unique catalytic or biological activities.

Catalytic Supports: The heterocyclic framework can be functionalized and incorporated into polymeric structures or attached to solid supports. The resulting materials could serve as heterogeneous catalysts, where the metal complexes of the imidazoquinoline-thione moiety act as the active catalytic centers. This approach offers the advantages of easy catalyst separation and reusability.

Advanced Materials: The planar and electron-rich nature of the imidazoquinoline system suggests its potential as a building block for organic electronic materials. Polymers incorporating this scaffold could exhibit interesting conducting or semiconducting properties. Furthermore, the thione group can be utilized for further chemical modifications, such as the synthesis of thiolated polymers. Thiolated biopolymers have shown promise in drug delivery systems due to their enhanced mechanical and mucoadhesive properties. nih.gov Similarly, polymers derived from this compound could find applications in biomedicine and materials science. For instance, the modular synthesis of polymers containing thiophenyl-N-arylpyrroles has been reported, highlighting the potential for creating functional conjugated polymers from similar building blocks. azregents.edu

Future Directions and Unexplored Research Avenues for 4h Imidazo 4,5,1 Ij Quinoline 2 1h Thione

Development of Novel and Green Synthetic Methodologies for Scalable Production

The exploration of 4H-Imidazo[4,5,1-IJ]quinoline-2(1H)-thione's potential is contingent upon the development of efficient, scalable, and environmentally benign synthetic routes. Current methods for constructing related fused heterocycles often rely on multi-step processes with harsh conditions. mdpi.com Future research should focus on pioneering novel synthetic strategies that adhere to the principles of green chemistry.

Promising avenues include the adaptation of microwave-assisted organic synthesis (MAOS), which has been successfully employed for the green synthesis of substituted quinoline-2-thiones using water as a solvent, significantly reducing reaction times. researchgate.net Another key area is the development of one-pot, multi-component reactions (MCRs). MCRs offer the advantage of constructing complex molecules like the target scaffold from simple precursors in a single step, enhancing atom economy and reducing waste. rsc.org The exploration of novel catalytic systems, such as metal-free catalysts or recyclable Brønsted acids, could further enhance the sustainability of the synthesis. mdpi.com A recent environmentally benign, two-step synthesis of the parent imidazo[4,5,1-ij]quinoline scaffold, which involves a deep eutectic solvent-mediated Povarov reaction followed by a microwave-assisted reductive cyclocondensation, provides a strong foundation for developing a pathway to the thione derivative. rsc.org

Synthetic Approach Potential Advantages Key Research Focus
Microwave-Assisted SynthesisRapid reaction times, energy efficiency, use of green solvents. researchgate.netOptimization of reaction conditions (temperature, time, power) for the thionation step.
Multi-Component Reactions (MCRs)High atom economy, reduced waste, operational simplicity. rsc.orgDesign of a convergent MCR strategy that assembles the core scaffold in a single step.
Novel CatalysisUse of non-toxic, recyclable catalysts, milder reaction conditions.Screening of organocatalysts or solid-supported acid catalysts for the cyclization steps.
Flow ChemistryScalability, improved safety, precise control over reaction parameters.Adaptation of optimized batch reactions to a continuous flow process for large-scale production.

In-Depth Mechanistic Elucidation of Biological Activities at the Molecular and Sub-Cellular Levels

The imidazoquinoline scaffold is renowned for its potent biological activities, most notably as agonists of Toll-like receptor 7 (TLR7), which are crucial in antiviral and antitumor immune responses. nih.govnih.gov The quinoline (B57606) moiety itself is a privileged scaffold in drug discovery, found in numerous anticancer agents, particularly kinase inhibitors. nih.govnih.gov The thione group, a sulfur analog of a carbonyl, can significantly alter a molecule's electronic properties, lipophilicity, and ability to coordinate with metal ions in metalloenzymes. Thiol-containing heterocycles have demonstrated a broad range of antimicrobial activities. nih.gov

Future research must focus on systematically screening this compound for various biological activities. Initial investigations should prioritize assays for TLR7/8 agonism, kinase inhibition, and antimicrobial effects. Once a primary activity is identified, in-depth mechanistic studies will be crucial. This includes identifying the specific molecular targets through techniques like chemical proteomics, elucidating binding modes via X-ray crystallography or computational docking, and mapping the downstream signaling pathways affected by the compound. Understanding the sub-cellular localization of the compound will also be vital to comprehend its mechanism of action.

Exploration of Novel Therapeutic Targets and Disease Areas Beyond Current Investigations

While the known activities of related compounds suggest initial therapeutic areas like cancer and infectious diseases, the unique structure of this compound may confer activity against novel targets. The fusion of the heterocycles creates a rigid, polycyclic aromatic system that could effectively intercalate into DNA or bind to unique allosteric sites on proteins.

Future research should employ broad, unbiased screening approaches, such as phenotypic screening against diverse cancer cell lines or pathogenic microbes. This could uncover unexpected activities and novel therapeutic applications. For instance, imidazoline (B1206853) derivatives have been implicated in treating pain, inflammation, and diabetes. bohrium.com Similarly, various quinoline derivatives have shown potential as treatments for Alzheimer's disease, malaria, and cardiovascular conditions. orientjchem.org A systematic exploration of these and other disease areas could reveal untapped therapeutic potential. For example, some imidazo[4,5-f]quinolines have shown promise as anthelmintic agents. nih.gov

Potential Therapeutic Area Rationale Based on Scaffold Suggested Initial Investigation
Oncology Quinoline is a known kinase inhibitor scaffold. nih.govnih.govKinase screening panels, cytotoxicity assays against diverse cancer cell lines.
Immunology/Virology Imidazoquinolines are potent TLR7 agonists. nih.govReporter assays for TLR7/8 activation, antiviral screening assays.
Infectious Diseases Thione heterocycles often exhibit antimicrobial properties. nih.govMinimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi.
Neurodegenerative Diseases Certain quinoline derivatives show neuroprotective effects.Assays for inhibition of protein aggregation (e.g., amyloid-beta, tau).
Parasitic Diseases Related imidazoquinolines have anthelmintic activity. nih.govIn vitro screening against parasites like Hymenolepis nana or Plasmodium falciparum.

Application of Artificial Intelligence and Machine Learning in Rational Design and Discovery of Analogs

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and optimization of new chemical entities. rsc.org For this compound, AI/ML can be instrumental in accelerating the discovery of potent and selective analogs.

Investigation of Underutilized Physicochemical Properties for Advanced Materials Development

The rigid, planar, and electron-rich structure of this compound makes it an intriguing candidate for applications in materials science. π-conjugated heterocyclic systems are the cornerstone of organic electronics, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. nih.gov The presence of both electron-donating (imidazole) and electron-withdrawing (thione) characteristics within a conjugated framework can lead to interesting photophysical and electrochemical properties.

Future research should focus on characterizing the fundamental physicochemical properties of this compound, including its absorption and emission spectra, fluorescence quantum yield, and redox potentials. researchgate.net The propensity for self-assembly and π-π stacking should be investigated, as these properties are crucial for charge transport in organic semiconductors. nih.gov Derivatization of the core structure could be used to tune these properties, for example, by adding solubilizing groups or extending the π-conjugated system to modulate the optical and electronic band gap. mdpi.com The thione group's ability to coordinate with metal ions also opens up possibilities for creating novel coordination polymers or sensors for heavy metals.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4H-Imidazo[4,5,1-IJ]quinoline-2(1H)-thione, and how do reaction conditions influence yield and purity?

  • Methodology : Rhodium(I)-catalyzed annulation of bicyclo[1.1.0]butyl-substituted dihydroquinolines with isocyanates is a key method for imidazoquinoline derivatives . Alternative routes involve nitration and chlorination steps using phosphorus oxychloride under reflux (100°C), followed by cyclization . Optimization of solvent (e.g., acetic acid) and temperature (40–100°C) is critical to minimize side reactions.
  • Data : For structurally similar compounds (e.g., pyrazine-2(1H)-thione), monoclinic crystal systems (P21/m) with unit cell parameters (e.g., a = 5.6113 Å, β = 100.325°) have been resolved via X-ray diffraction, providing a benchmark for structural validation .

Q. How can researchers confirm the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard, as demonstrated for pyrazine-2(1H)-thione derivatives . Complementary techniques include:

  • NMR : 1^1H and 13^13C NMR to verify proton environments and carbon backbone.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., theoretical Mr = 222.671 for C11_{11}H11_{11}N2_2OCl derivatives) .
    • Data : Crystallographic data (e.g., V = 252.03 Å3^3 for monoclinic systems) should align with computational models .

Advanced Research Questions

Q. What mechanistic insights exist for the catalytic cyclization of imidazoquinoline precursors?

  • Methodology : Rhodium(I) catalysts facilitate [2+2] cycloaddition via oxidative coupling, forming strained intermediates that rearrange into imidazoquinoline cores . Computational studies (DFT) can map transition states and electron-density profiles to rationalize regioselectivity.
  • Data : For related compounds, intermediates like 4-hydroxy-3-nitro-2(1H)-quinolinone have been characterized, with nitration occurring preferentially at the C3 position due to electron-deficient quinoline rings .

Q. How does substitution at the 5- or 8-positions influence bioactivity in imidazoquinoline-thione derivatives?

  • Methodology : Structure-activity relationship (SAR) studies using in vitro assays (e.g., TNF-α suppression) show that electron-withdrawing groups (e.g., Cl at C8) enhance binding to biological targets like Toll-like receptors (TLRs) .
  • Data : Derivatives with 8-chloro substitution (e.g., C11_{11}H11_{11}N2_2OCl) exhibit LogP values ~2.5, balancing lipophilicity and solubility for cellular uptake .

Q. What analytical challenges arise in assessing the stability of this compound under physiological conditions?

  • Methodology : Accelerated stability studies (pH 7.4 buffer, 37°C) monitored via HPLC-UV/MS detect degradation products. Thione-to-thiol tautomerism may require controlled storage (e.g., inert atmosphere, -20°C) .
  • Data : For analogous thiones, half-life (t1/2_{1/2}) in plasma ranges from 2–6 hours, necessitating prodrug strategies for therapeutic use .

Q. How can computational modeling predict the reactivity of imidazoquinoline-thiones in nucleophilic substitution reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model charge distribution and frontier molecular orbitals (FMOs). The thione sulfur (S^-) acts as a nucleophile, with Fukui indices guiding attack sites .
  • Data : InChI codes (e.g., InChI=1S/C11H13N3O/c1-12-8-5-7-3-2-4-9-10(7)14(6-8)11(15)13-9/h2-4,8,12H,5-6H2,1H3) enable database mining for reactivity comparisons .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for imidazoquinoline derivatives?

  • Analysis : Contrast Rhodium-catalyzed annulation (70–85% yield ) vs. chlorination routes (50–60% ). Differences arise from catalyst efficiency (Rh vs. POCl3_3) and side reactions (e.g., over-nitration). Reproducibility requires strict control of stoichiometry and reaction time.
  • Recommendation : Validate protocols with intermediate characterization (e.g., 1^1H NMR) and optimize for scalability .

Methodological Tables

Technique Application Key Parameters Reference
SCXRDStructural validationSpace group P21/m, β = 100.325°
HRMSMolecular weight confirmationm/z 222.671 (C11_{11}H11_{11}N2_2OCl)
DFT ModelingReactivity predictionB3LYP/6-311+G**, Fukui indices
HPLC-UV/MSStability assessmentt1/2_{1/2} in pH 7.4 buffer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.